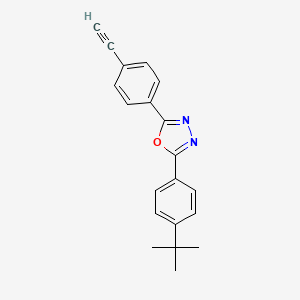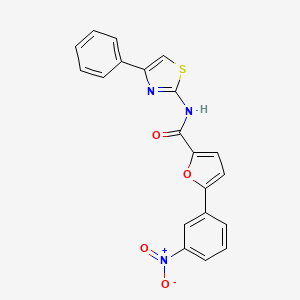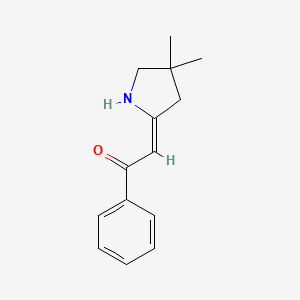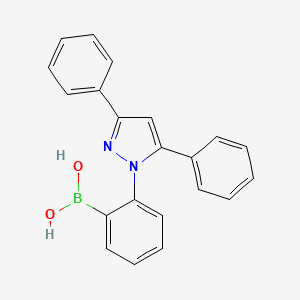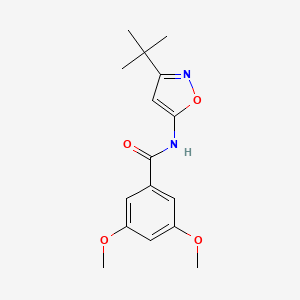![molecular formula C26H17NO3 B15210708 Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- CAS No. 650636-51-4](/img/structure/B15210708.png)
Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide is a complex organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring. The presence of benzoyl and benzamide groups further enhances its chemical complexity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the annulation of naphthols with various reagents. For instance, the reaction of 2-(alkyn-1-yl)-1-naphthols with benzoyl chloride under basic conditions can yield the desired compound . Another approach involves the cycloaddition reactions, such as [3 + 2] cycloaddition, which can be used to construct the naphthofuran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzofurans: These compounds share a similar furan ring structure but differ in the presence of nitro groups.
Dihydronaphthofurans: These compounds have a hydrogenated naphthofuran core, making them less aromatic compared to N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide.
Uniqueness
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzoyl and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
650636-51-4 |
|---|---|
Formule moléculaire |
C26H17NO3 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
N-(2-benzoylbenzo[e][1]benzofuran-1-yl)benzamide |
InChI |
InChI=1S/C26H17NO3/c28-24(18-10-3-1-4-11-18)25-23(27-26(29)19-12-5-2-6-13-19)22-20-14-8-7-9-17(20)15-16-21(22)30-25/h1-16H,(H,27,29) |
Clé InChI |
OANROQZEYXFWJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
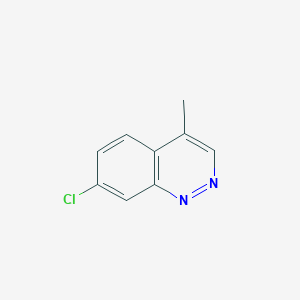
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
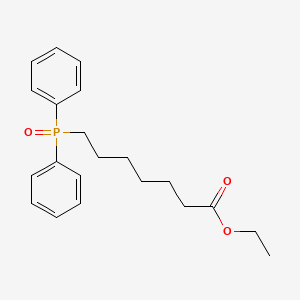
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
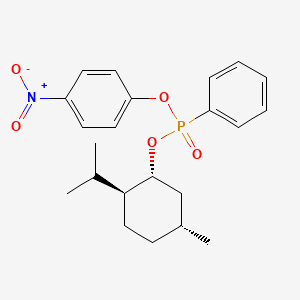
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)
